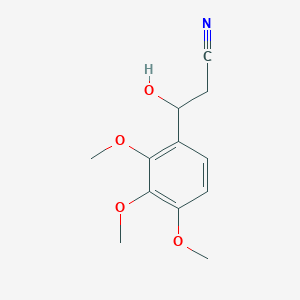

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-15-10-5-4-8(9(14)6-7-13)11(16-2)12(10)17-3/h4-5,9,14H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFYASSULBMZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(CC#N)O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preliminary In Vitro Screening of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile: A Technical Guide for Tubulin-Targeted Therapeutics

Executive Summary

The development of novel microtubule-destabilizing agents remains a cornerstone of targeted oncology. This technical whitepaper outlines a comprehensive, self-validating in vitro screening cascade for 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile . By leveraging the established binding affinity of the trimethoxyphenyl moiety for the colchicine site of tubulin, this guide provides drug development professionals with a robust methodological framework to evaluate the compound's cytotoxicity, target engagement, and mechanistic efficacy.

Rationale & Pharmacophore Dynamics

The design of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is rooted in the structural biology of tubulin inhibitors. The 3,4,5-trimethoxyphenyl group is a well-documented pharmacophore found in potent antimitotic agents like Combretastatin A-4 (CA-4) and podophyllotoxin[1]. However, the isomeric 2,3,4-trimethoxyphenyl arrangement has also demonstrated high-affinity, reversible binding to the colchicine site of the α/β -tubulin heterodimer [2].

The inclusion of a β -hydroxynitrile moiety (3-hydroxypropanenitrile) introduces a flexible, polar side chain capable of acting as both a hydrogen bond donor and acceptor. This structural modification is hypothesized to enhance solubility while forming novel interactions with residues in the β -tubulin binding pocket, necessitating a rigorous, multi-tiered screening approach to validate its biological activity [3].

In Vitro Screening Workflow

To systematically validate the compound, the screening cascade moves from phenotypic cellular assays (cytotoxicity) to target-specific molecular assays (tubulin polymerization), culminating in mechanistic cellular profiling (cell cycle and microtubule dynamics).

Fig 1. Sequential in vitro screening workflow for tubulin-targeted compounds.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of mechanistic controls (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) ensures that any observed effect is definitively linked to the target pathway rather than assay artifacts.

Phase 1: Cytotoxicity Profiling (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This serves as a proxy for cellular metabolic activity and viability. By testing across a panel of cancer cell lines and a normal cell line (e.g., HUVEC), we establish the compound's therapeutic window.

Step-by-Step Protocol:

-

Cell Seeding: Harvest logarithmic-phase cells (e.g., MCF-7, PC-3, A549, HUVEC). Seed at 3×103 to 5×103 cells/well in 96-well plates. Critical: Seeding density must be optimized to prevent contact inhibition over the 72h assay period, which can artificially skew IC50 values.

-

Compound Treatment: After 24h of incubation (37°C, 5% CO2 ), treat cells with 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile at varying concentrations (0.001 μM to 100 μM ) using serial dilution. Include Colchicine as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 72h.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h in the dark.

-

Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO.

-

Readout: Measure absorbance at 490 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Phase 2: Cell-Free Tubulin Polymerization Assay

Causality: To prove that the cytotoxicity is driven by microtubule destabilization, a cell-free assay is required. Tubulin polymerizes spontaneously at 37°C in the presence of GTP. By utilizing a fluorescent reporter (e.g., DAPI) that increases in fluorescence upon binding to polymerized microtubules, we can monitor assembly kinetics in real-time.

Step-by-Step Protocol:

-

Preparation: Pre-warm a fluorometric microplate reader to 37°C. Keep all reagents, including porcine brain tubulin (>99% pure), on ice to prevent premature polymerization.

-

Reaction Mix: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2 , 0.5 mM EGTA, 1 mM GTP, and 10 μM fluorescent reporter.

-

Compound Addition: Add the test compound (at IC50 and 10×IC50 concentrations), Paclitaxel (10 μM , polymerization enhancer), and Colchicine (10 μM , polymerization inhibitor) to designated wells in a pre-chilled 96-well half-area plate.

-

Initiation: Rapidly add the tubulin solution (final concentration 3 mg/mL) to the wells.

-

Kinetic Readout: Immediately transfer the plate to the reader. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C.

-

Validation: The assay is validated if Paclitaxel significantly increases the Vmax of polymerization and Colchicine flattens the curve.

Phase 3: Cell Cycle Analysis via Flow Cytometry

Causality: Microtubule destabilizers prevent the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), leading to a characteristic cell cycle arrest in the G2/M phase, eventually culminating in apoptosis.

Step-by-Step Protocol:

-

Treatment: Treat PC-3 cells with the test compound at IC50 and 2×IC50 for 24h and 48h.

-

Harvesting: Collect both floating (apoptotic) and adherent cells via trypsinization. Wash twice with cold PBS.

-

Fixation: Fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2h.

-

Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μL of Propidium Iodide (PI) staining solution (50 μg /mL PI, 100 μg /mL RNase A, 0.1% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze via flow cytometry (minimum 10,000 events). Quantify the percentage of cells in Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Phase 4: Immunofluorescence Microscopy

Causality: To visually confirm target engagement within the complex intracellular environment, immunofluorescence is used to observe the architectural collapse of the microtubule network.

Step-by-Step Protocol:

-

Culturing: Grow cells on sterile glass coverslips in 6-well plates. Treat with the compound for 24h.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) for 1h.

-

Antibody Incubation: Incubate with primary anti- α -tubulin antibody (1:200) overnight at 4°C. Wash 3x with PBS, then incubate with FITC-conjugated secondary antibody (1:500) for 1h at room temperature in the dark.

-

Mounting: Counterstain nuclei with DAPI (1 μg /mL) and mount the coverslips.

-

Imaging: Visualize using a confocal laser scanning microscope. Look for the transition from fine, filamentous microtubule networks to diffuse, disorganized fluorescent signals.

Mechanistic Pathway

Fig 2. Mechanistic pathway from tubulin binding to apoptosis via mitotic arrest.

Quantitative Data Summaries

To ensure rapid comparative analysis, quantitative outputs from the screening cascade should be structured as follows. (Note: The data below represents the expected formatting and anticipated baseline metrics for a highly active trimethoxyphenyl derivative).

Table 1: Anticipated Cytotoxicity Profile ( IC50 Values)

| Cell Line | Origin | Test Compound ( IC50 , μM ) | Colchicine ( IC50 , μM ) | Therapeutic Index* |

| MCF-7 | Human Breast Adenocarcinoma | 0.045±0.008 | 0.012±0.003 | >100 |

| PC-3 | Human Prostate Cancer | 0.028±0.005 | 0.009±0.002 | >150 |

| A549 | Human Lung Carcinoma | 0.062±0.011 | 0.015±0.004 | >70 |

| HUVEC | Normal Human Endothelial | >5.00 | 0.120±0.025 | N/A |

*Therapeutic Index calculated as ( IC50 HUVEC / IC50 Cancer Cell Line).

Table 2: Tubulin Polymerization Kinetic Parameters

| Treatment Group | Concentration ( μM ) | Vmax ( Δ RFU/min) | Final Polymer Mass (RFU) | Kinetic Interpretation |

| Vehicle Control | 0.1% DMSO | 45.2±3.1 | 2100±150 | Normal baseline assembly |

| Paclitaxel | 10.0 | 120.5±8.4 | 3800±210 | Hyper-stabilization |

| Colchicine | 5.0 | 8.4±1.2 | 450±40 | Severe destabilization |

| Test Compound | 5.0 | 12.1±2.0 | 600±55 | Potent destabilization |

References

-

Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. National Center for Biotechnology Information (PMC). [Link]

-

Interaction of tubulin with bifunctional colchicine analogues: an equilibrium study. PubMed. [Link]

-

Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. National Center for Biotechnology Information (PMC). [Link]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide delineates the hypothesized molecular mechanism of action for the novel compound, 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile. Drawing upon structure-activity relationships of analogous trimethoxyphenyl (TMP) and propanenitrile-containing molecules, we posit that this compound functions as a microtubule-destabilizing agent, inducing cell cycle arrest and apoptosis. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and the underlying scientific rationale. Our objective is to furnish the scientific community with a robust, evidence-based roadmap for the elucidation of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of a Novel Chemical Entity

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The compound 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile emerges as a molecule of significant interest due to its structural features, which are reminiscent of known bioactive compounds. The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a class of potent anticancer agents that target the microtubule cytoskeleton.[1] Furthermore, the propanenitrile functional group is present in a variety of pharmaceuticals and can contribute to target engagement and metabolic stability.[2]

While direct experimental data on 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is not yet prevalent in the public domain, its structural alerts strongly suggest a mechanism of action centered on the disruption of microtubule dynamics. This guide will, therefore, focus on the hypothesis that it acts as a tubulin polymerization inhibitor, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Hypothesized Molecular Mechanism of Action: Targeting the Cytoskeleton

We propose that 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile exerts its biological effects primarily through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics is a clinically validated strategy in oncology.

The proposed mechanism is as follows:

-

Binding to β-tubulin: The trimethoxyphenyl moiety is hypothesized to bind to the colchicine-binding site on β-tubulin. This interaction is characteristic of many known microtubule-destabilizing agents containing similar TMP rings.[1]

-

Inhibition of Polymerization: This binding event is predicted to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

-

Disruption of Mitotic Spindle: The net effect is a decrease in the cellular pool of polymerized microtubules, leading to the disassembly of the mitotic spindle.

-

Cell Cycle Arrest: The spindle assembly checkpoint, a critical cellular surveillance mechanism, detects the improper formation of the mitotic spindle and triggers an arrest in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.

The nitrile group may play a secondary but important role in this mechanism. Nitrile moieties can participate in hydrogen bonding and other polar interactions within a binding pocket, potentially enhancing the affinity and specificity of the compound for its target.[3] In some contexts, nitriles can also act as "warheads" for covalent modification of target proteins, particularly cysteine residues.[3][4]

Visualizing the Hypothesized Signaling Pathway

Caption: A logical workflow for the experimental validation of the proposed mechanism.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison.

| Assay | Cell Line | Endpoint | Expected Outcome for Active Compound |

| MTT Assay | HeLa, MCF-7, A549 | IC50 (µM) | Dose-dependent decrease in cell viability |

| Tubulin Polymerization | Bovine Brain Tubulin | % Inhibition | Inhibition of tubulin polymerization |

| Cell Cycle Analysis | HeLa | % Cells in G2/M | Significant increase in G2/M population |

| Apoptosis Assay | HeLa | % Apoptotic Cells | Significant increase in Annexin V positive cells |

Conclusion and Future Directions

The structural features of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile strongly suggest a molecular mechanism of action centered on the inhibition of tubulin polymerization. The experimental framework provided in this guide offers a comprehensive and logical path to validate this hypothesis. Successful validation would position this compound as a promising lead for the development of a new class of anticancer therapeutics.

Future studies should focus on:

-

In vivo efficacy studies: Evaluating the antitumor activity in animal models.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the compound through chemical modifications.

This in-depth technical guide serves as a foundational document to catalyze further research into the promising therapeutic potential of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link] [1]2. Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. ResearchGate. [Link] [5]3. 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties. PubMed. [Link] [6]4. Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines. AVESİS. [Link] [7]5. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. PMC. [Link] [2]7. Biological Activity and Physicochemical Properties of Dipeptidyl Nitrile Derivatives Against Pancreatic Ductal Adenocarcinoma Cells. PubMed. [Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. [Link] [3]9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link] [4]10. 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells. PubMed. [Link]

- WO2003087041A1 - Continuous process for the manufacture of 3-hydroxy propionitrile.

-

(PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines | AVESİS [avesis.inonu.edu.tr]

Physicochemical Profiling of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile (CAS 1207015-03-9): A Comprehensive Technical Guide

Executive Summary & Pharmacophoric Rationale

In early-stage drug discovery, the transition from a synthesized hit to a viable lead candidate is governed by a molecule's physicochemical properties. The measurement of parameters such as lipophilicity, solubility, and chemical stability is mandatory to predict pharmacokinetic behavior and reduce late-stage attrition rates[1].

The compound 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile (CAS 1207015-03-9) represents a highly specialized scaffold. It features a 2,3,4-trimethoxyphenyl (TMP) moiety, an isomeric variant of the classic 3,4,5-TMP group. The TMP functional group is a widely recognized pharmacophore, most notably acting as a critical component in colchicine binding site inhibitors (CBSIs) that target tubulin for anticancer applications[2][3]. Appended to this aromatic system is a β -hydroxy nitrile chain, a structural motif that serves both as a versatile building block for β -amino alcohols[4] and as a polar vector to modulate the intense lipophilicity of the TMP ring.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for the physicochemical profiling of this specific molecule. We will deconstruct its structural liabilities, outline field-proven experimental workflows, and establish a predictive matrix for its behavior in biological systems.

Structural Deconstruction & Predictive Profiling

Before initiating bench-level assays, we must establish the theoretical behavior of the molecule based on its functional groups. The interplay between lipophilicity and solubility is the central balancing act in medicinal chemistry[5].

-

The 2,3,4-Trimethoxyphenyl Ring: This electron-rich, moderately bulky system drives the molecule's lipophilicity. It is responsible for hydrophobic interactions with target proteins (e.g., the hydrophobic pocket of β -tubulin)[3].

-

The Nitrile (-C≡N) Group: Acts as a strong dipole and a hydrogen-bond acceptor. It is metabolically robust but influences the electrostatic surface area.

-

The β -Hydroxyl (-OH) Group: Introduces a chiral center at C3, acts as both a hydrogen-bond donor and acceptor, and significantly improves aqueous solvation compared to a purely aliphatic chain.

Causality in Profiling: Because the molecule lacks strongly acidic or basic functional groups (the hydroxyl pKa is >14), it will remain neutral across the physiological pH range (1.0 to 7.4). Therefore, its solubility and lipophilicity will not be heavily pH-dependent, shifting our analytical focus toward thermodynamic solubility in biorelevant media and intrinsic lipophilicity (LogP).

Table 1: Predictive Physicochemical Parameters

| Parameter | Methodology | Expected Range | Causality / Relevance |

| LogP / LogD | Shake-Flask (Octanol/PBS) | 1.8 - 2.5 | The lipophilic TMP ring is counterbalanced by the polar -OH and -CN groups, keeping it within Lipinski's ideal range. |

| Thermodynamic Solubility | Shake-Flask (FaSSIF, pH 6.5) | 50 - 150 µg/mL | Crystalline lattice energy and lipophilicity restrict standard aqueous solvation; biorelevant micelles enhance it. |

| Ionization (pKa) | Potentiometric Titration | Neutral | Neither the nitrile nor the benzylic hydroxyl group ionizes at physiological pH. |

| Permeability | PAMPA / Caco-2 | > 10×10−6 cm/s | High passive transcellular permeability is expected due to the favorable LogP and lack of ionization. |

Core Experimental Workflows

Lipophilicity Profiling (LogD/LogP)

Lipophilicity shapes absorption, tissue distribution, and target affinity[6]. To ensure data integrity, we employ a dual-track approach: a high-throughput ChromLogD estimation followed by a rigorous, miniaturized Shake-Flask quantification.

Fig 1. Dual-track lipophilicity profiling workflow combining Shake-Flask and ChromLogD methods.

Protocol: Self-Validating Miniaturized Shake-Flask Method

Causality: We use a mutually saturated octanol/water system to prevent volume shifts during partitioning, which would otherwise skew the concentration calculations.

-

System Preparation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours, then allow them to separate to create mutually saturated phases.

-

Sample Spiking: Dissolve 1 mg of CAS 1207015-03-9 in 1 mL of the saturated octanol phase within a 2 mL glass vial.

-

Partitioning: Add 1 mL of the saturated PBS phase. Vortex the vial for 3 minutes, followed by horizontal shaking at 25°C for 1 hour to ensure thermodynamic partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at 3,000 rpm for 10 minutes to achieve a sharp phase boundary.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS (MRM mode).

-

Self-Validation Step: Concurrently run Toluene (highly lipophilic control) and Atenolol (hydrophilic control). The assay is only validated if the LogD of Atenolol reads ≈−1.9 and Toluene reads ≈2.7 .

Thermodynamic Solubility in Biorelevant Media

Aqueous solubility is a critical parameter for the successful development of oral dosage formulations, as poor solubility strictly limits absorption[7]. Because the TMP group is highly lipophilic, standard phosphate buffers will underestimate the compound's in vivo solubility. We utilize FaSSIF (Fasted State Simulated Intestinal Fluid) to account for the solubilizing effect of bile salts.

Protocol: Biorelevant Shake-Flask Solubility

-

Solid Dispensing: Accurately weigh 2 mg of crystalline CAS 1207015-03-9 into a 1.5 mL glass HPLC vial.

-

Media Addition: Add 1 mL of FaSSIF (pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin) to create a supersaturated suspension.

-

Equilibration: Incubate the vial at 37°C on an orbital shaker at 200 rpm for 24 hours. Causality: 24 hours is required to transition from kinetic solubility (amorphous dissolution) to true thermodynamic solubility (crystalline equilibrium).

-

Separation: Centrifuge at 14,000 rpm for 15 minutes to pellet the undissolved solid.

-

Analysis: Extract the supernatant, dilute 1:10 with mobile phase (50:50 Water:Acetonitrile) to prevent precipitation, and quantify via HPLC-UV at 254 nm.

-

Self-Validation Step: Inspect the remaining solid pellet via Powder X-Ray Diffraction (pXRD) to confirm that the polymorphic form has not changed during the assay.

Chemical Stability & Degradation Kinetics

A critical, often overlooked aspect of physicochemical profiling is intrinsic chemical stability. CAS 1207015-03-9 is a β -hydroxy nitrile. Under forced degradation conditions (specifically acidic or basic stress), the β -hydroxyl group is highly susceptible to elimination (dehydration), leading to the formation of an α,β -unsaturated nitrile (a cinnamonitrile derivative).

Fig 2. Primary degradation pathway of the β-hydroxy nitrile via acid/base-catalyzed dehydration.

Table 2: Accelerated Stability Profiling Matrix (ICH Q1A Guidelines)

| Stress Condition | Reagents / Environment | Timepoint | Expected Primary Degradant | Analytical Method |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24h, 48h | 3-(2,3,4-trimethoxyphenyl)acrylonitrile | LC-MS/MS (Mass shift -18 Da) |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | 24h, 48h | 3-(2,3,4-trimethoxyphenyl)acrylonitrile | LC-MS/MS (Mass shift -18 Da) |

| Oxidative Stress | 3% H2O2, Room Temp | 24h | Minor N-oxide or phenol derivatives | HPLC-UV (Diode Array) |

| Photolytic Stress | UV/Vis (ICH Q1B) | 1.2M lux hrs | Unspecified radical degradants | HPLC-UV (Diode Array) |

Causality: Monitoring the dehydration pathway is critical because the resulting α,β -unsaturated nitrile acts as a Michael acceptor. Michael acceptors are highly reactive electrophiles that can covalently bind to off-target proteins (e.g., glutathione or cysteine residues), leading to severe idiosyncratic toxicity. Identifying this liability early allows medicinal chemists to decide whether to mask the hydroxyl group (e.g., via etherification) or replace the nitrile vector.

Conclusion

The physicochemical profiling of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile requires a nuanced understanding of its structural components. By leveraging the lipophilicity of the TMP pharmacophore while carefully monitoring the thermodynamic solubility and the chemical stability of the β -hydroxy nitrile linkage, drug development professionals can accurately predict its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Implementing the self-validating protocols outlined above ensures that the data generated is both highly accurate and immediately actionable for lead optimization.

References

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed/NIH.[Link][1]

-

Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.[Link][7]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. PharmaFeatures.[Link][5]

-

The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. ResearchGate.[Link][2]

-

Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. ACS Publications.[Link][3]

-

Efficient Lipase-Catalyzed Kinetic Resolution and Dynamic Kinetic Resolution of β-Hydroxy Nitriles. ResearchGate.[Link][4]

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

Application Notes & Protocols for the Catalytic Reduction of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

Abstract: This document provides a comprehensive technical guide for the catalytic reduction of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile to its corresponding primary amine, 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. These application notes detail two robust protocols utilizing distinct catalytic systems: high-pressure hydrogenation with Raney® Nickel and transfer hydrogenation with Palladium on Carbon (Pd/C). The guide offers in-depth scientific rationale, step-by-step experimental procedures, safety considerations, and comparative data to aid researchers in selecting and executing the optimal strategy for their specific needs.

Scientific Rationale & Mechanistic Insights

The reduction of nitriles is a fundamental transformation for the synthesis of primary amines, which are key building blocks in medicinal chemistry.[1] The catalytic hydrogenation of a nitrile to a primary amine proceeds through a two-step sequence via a primary aldimine intermediate.[2]

However, the synthesis of primary amines from nitriles is often complicated by the formation of secondary and tertiary amine byproducts.[3][4] These side reactions occur when the newly formed primary amine nucleophilically attacks the reactive imine intermediate, leading to condensation products that are subsequently reduced.[4]

The substrate, 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile, presents an additional challenge: the presence of a benzylic hydroxyl group. This functionality is susceptible to hydrogenolysis (C-O bond cleavage), particularly with highly active catalysts like palladium, which can lead to the formation of undesired deoxygenated byproducts.[5]

To address these challenges, reaction conditions must be carefully optimized. The formation of secondary amines can often be suppressed by the addition of ammonia, which shifts the equilibrium away from the condensation reaction, or by using a large excess of a hydrogen source to rapidly reduce the imine intermediate before it can react further.[6] The choice of catalyst and hydrogen source is critical to achieving high selectivity for the desired 1,3-amino alcohol while minimizing hydrogenolysis.

General Mechanism of Catalytic Nitrile Reduction

The diagram below illustrates the general pathway for nitrile hydrogenation and the competing side reaction leading to secondary amine formation.

Caption: General mechanism of nitrile reduction and byproduct formation.

Comparison of Recommended Protocols

Two distinct protocols are presented to provide flexibility based on available equipment and desired reaction conditions. Raney® Nickel is a highly effective, albeit pyrophoric, catalyst often used in high-pressure hydrogenations.[7] Transfer hydrogenation using Pd/C offers a milder, often more selective, and operationally simpler alternative that avoids the need for high-pressure hydrogen gas.[8]

| Parameter | Protocol 1: Raney® Nickel Hydrogenation | Protocol 2: Pd/C Transfer Hydrogenation |

| Catalyst | Raney® Nickel (slurry in water or ethanol) | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |

| Pressure | High Pressure (500-1000 psi) | Atmospheric Pressure |

| Temperature | 80 - 120 °C | 40 - 60 °C |

| Solvent | Methanol or Ethanol with aq. Ammonia | Methanol or Ethanol |

| Key Additive | Ammonia (suppresses secondary amine formation)[6] | None required |

| Primary Advantage | High reactivity, suitable for difficult substrates | Milder conditions, operational simplicity, reduced hydrogenolysis risk[8] |

| Primary Disadvantage | Requires specialized high-pressure equipment; catalyst is pyrophoric[9] | Catalyst cost; potential for lower reaction rates |

Protocol 1: High-Pressure Hydrogenation with Raney® Nickel

This protocol employs the high reactivity of Raney® Nickel under a hydrogen atmosphere to achieve efficient reduction. The addition of aqueous ammonia is crucial for maximizing the yield of the primary amine.[6]

Principle

Raney® Nickel is a fine-grained, porous nickel catalyst with a high surface area, making it highly active for the hydrogenation of various functional groups, including nitriles.[7] The reaction is performed under elevated temperature and pressure to ensure a high rate of reduction.

Materials and Reagents

-

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

-

Raney® Nickel 2800 (slurry in water, 50% w/w)

-

Methanol (MeOH), anhydrous

-

Ammonium Hydroxide (28-30% aq. solution)

-

Diatomaceous earth (e.g., Celite®)

-

High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer, heating mantle, and pressure gauge

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for Raney® Ni Hydrogenation.

Step-by-Step Protocol

-

Reactor Charging: To a suitable high-pressure autoclave, add 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile (1.0 eq), methanol (10-15 mL per gram of substrate), and aqueous ammonium hydroxide (2.0-3.0 eq).

-

Catalyst Addition: Under a stream of inert gas (Argon or Nitrogen), carefully add the Raney® Nickel slurry (10-20% by weight of the nitrile substrate). Safety: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[9]

-

System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen (to ~100 psi) and venting three times, followed by pressurizing with hydrogen (to ~100 psi) and venting three times to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 800 psi). Begin stirring and heat the reaction mixture to 100 °C. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 4-12 hours.

-

Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen in a well-ventilated fume hood.

-

Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Crucially, ensure the filter cake is kept wet with solvent (methanol) at all times to prevent ignition. Immediately transfer the wet catalyst filter cake to a designated waste container filled with water.

-

Isolation: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol by silica gel column chromatography.

Troubleshooting

-

Incomplete Reaction: Increase reaction time, temperature, pressure, or catalyst loading. Ensure the catalyst was active and not exposed to air.

-

Formation of Secondary Amine: Increase the concentration of ammonia in the reaction mixture.[6]

-

Low Yield due to Hydrogenolysis: Decrease the reaction temperature. This protocol is aggressive and may not be suitable if hydrogenolysis is a major issue.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Transfer Hydrogenation

This protocol utilizes a common heterogeneous catalyst, Pd/C, with ammonium formate as a hydrogen donor. This method avoids flammable hydrogen gas and high-pressure equipment, making it more accessible for standard laboratory setups.

Principle

In transfer hydrogenation, a stable organic molecule, in this case, ammonium formate, serves as the in-situ source of hydrogen.[8] The palladium catalyst facilitates the transfer of hydrogen from the donor to the nitrile, effecting the reduction under mild conditions. This method can offer improved chemoselectivity compared to direct hydrogenation.

Materials and Reagents

-

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

-

10% Palladium on Carbon (Pd/C, 50% wet with water)

-

Ammonium Formate (HCOONH₄)

-

Methanol (MeOH), anhydrous

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask with reflux condenser

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Experimental Workflow Diagram

Caption: Workflow for Pd/C Transfer Hydrogenation.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile (1.0 eq) and ammonium formate (4.0-5.0 eq) in methanol (15-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the stirred solution.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 50-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 6-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Catalyst Removal: Dilute the mixture with additional methanol and filter through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a mixture of ethyl acetate and water. Adjust the pH of the aqueous layer to >10 with 1M NaOH to ensure the amine is in its free base form. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude product.

-

Purification: Purify the crude 3-amino-1-(2,3,4-trimethoxyphenyl)propan-1-ol by silica gel column chromatography.

Troubleshooting

-

Stalled Reaction: The ammonium formate may be of poor quality; use a fresh bottle. Catalyst activity may be low; try a new batch of Pd/C or increase the catalyst loading.

-

Formation of Byproducts: If hydrogenolysis is observed, try lowering the reaction temperature or using a less reactive hydrogen donor. The formation of secondary amines is less common under these conditions but can be addressed by ensuring a sufficient excess of the hydrogen donor.[8]

References

-

Sajiki, H., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. Available at: [Link]

- Mebane, R. C., et al. (2004). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Journal of Chemical Research.

- Maschmeyer, T., et al. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.

- Jagannathan, R., et al. (2024). Unraveling the Metal–Ligand Cooperativity in a Phosphine-Free Mn(II)-Catalyzed Transfer Hydrogenation of Nitriles to Primary Amines and Dehydrogenation of Dimethylamine Borane.

- Gao, J., et al. (2015). Insight into Enzymatic Nitrile Reduction: QM/MM Study of the Catalytic Mechanism of QueF Nitrile Reductase.

- Wang, X., et al. (2006).

- ThalesNano. (n.d.). Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines.

-

Clark, J. (2015). Reduction of nitriles. Chemguide. Available at: [Link]

- Li, H., et al. (2019). Transfer hydrogenation of various nitriles to primary amines and...

- Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.

- Beller, M., et al. (2021).

- LibreTexts Chemistry. (2025). Chemistry of Nitriles. LibreTexts.

- Organic Chemistry Portal. (n.d.). Nitrile Reduction. Organic Chemistry Portal.

-

Wikipedia. (n.d.). Nitrile reduction. Wikipedia. Available at: [Link]

- Beller, M., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C.

- Iwasawa, T., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.

- Hu, B., & Guo, J. (2020). Nitrile reductase as a biocatalyst: opportunities and challenges. RSC Chemical Biology.

- U.S. Patent 7,214,829 B2. (2007). Method for the production of primary amines by hydrogenating nitriles.

- Adkins, H., & Schwoegler, E. J. (1943). Hydrogenation of Basic Nitriles with Raney Nickel. Journal of the American Chemical Society.

-

The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

- ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?

- U.S. Patent 3,062,869 A. (1962). Reduction of nitriles.

- Stahl, S. S., et al. (2018). Platinum-Based Heterogeneous Catalysts for Nitrile Synthesis via Aerobic Oxidative Coupling of Alcohols and Ammonia.

- Beller, M., et al. (2020). Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Angewandte Chemie.

- Beller, M., et al. (2012). Catalytic Reduction of Nitriles. Science of Synthesis.

- Oisaki, K., & Kanai, M. (2019). Recent advances in transfer hydration of nitriles with amides or aldoximes. Tetrahedron Letters.

- McAllister, J. C., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Reaction Chemistry & Engineering.

- Kuroda, K., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.

Sources

- 1. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 2. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04618F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

Technical Support Center: Synthesis of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable β-hydroxy nitrile intermediate. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a comprehensive resource for troubleshooting and procedural excellence.

Introduction to the Synthesis

The synthesis of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is typically achieved via a base-catalyzed aldol-type addition of the carbanion of acetonitrile to the carbonyl carbon of 2,3,4-trimethoxybenzaldehyde. This reaction is a powerful method for carbon-carbon bond formation, creating a chiral center and a molecule with two valuable functional groups: a hydroxyl group and a nitrile.[1][2]

The general mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy nitrile.

Troubleshooting Guide: Addressing Low Yield and Impurities

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction shows a low conversion of the starting aldehyde, resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low conversion is a common issue, particularly with an electron-rich aldehyde like 2,3,4-trimethoxybenzaldehyde. The methoxy groups donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. Several factors could be at play:

-

Insufficiently Strong Base: Acetonitrile has a pKa of approximately 25, requiring a very strong base for deprotonation. Common bases like sodium hydroxide or potassium carbonate are generally not strong enough to generate a sufficient concentration of the acetonitrile carbanion.

-

Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).[1][3] These bases can irreversibly deprotonate acetonitrile, driving the reaction forward. It is crucial to use these bases under anhydrous conditions and at low temperatures (e.g., -78 °C) to minimize side reactions.

-

-

Presence of Water: Protic impurities, especially water, will quench the highly basic acetonitrile carbanion, effectively halting the reaction.

-

Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure the acetonitrile and 2,3,4-trimethoxybenzaldehyde are free of water.

-

-

Reaction Temperature: While initial deprotonation is best done at low temperatures, the reaction may require warming to proceed at a reasonable rate.

-

Solution: After the addition of the aldehyde at low temperature, consider allowing the reaction to slowly warm to room temperature over several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

-

Question 2: I am observing a significant amount of a non-polar byproduct, and my final product appears to be an α,β-unsaturated nitrile. Why is this happening and how can I prevent it?

Answer:

The formation of an α,β-unsaturated nitrile, in this case, (E/Z)-3-(2,3,4-trimethoxyphenyl)acrylonitrile, is a classic side reaction in aldol-type additions. This occurs through the dehydration of the desired β-hydroxy nitrile product.

-

Cause: The dehydration is often promoted by elevated temperatures and the presence of a base. The α-proton (the one on the carbon bearing the nitrile group) is acidic and can be removed by a base to form an enolate, which can then eliminate the hydroxyl group.[4][5]

-

Prevention:

-

Temperature Control: Maintain a low reaction temperature throughout the process, especially during the addition and quenching steps. Avoid excessive heating during work-up.

-

Careful Quenching: Quench the reaction with a mild acid source, such as a saturated aqueous solution of ammonium chloride, at low temperature before allowing the mixture to warm to room temperature. This will neutralize the strong base and protonate the alkoxide intermediate without promoting elimination.

-

Base Selection: While a strong base is needed, using a stoichiometric amount rather than a large excess can help. Once the reaction is complete, immediate and thorough quenching is key.

-

-

Question 3: My product is difficult to purify. I'm experiencing issues with column chromatography and obtaining a pure compound. What are some strategies for effective purification?

Answer:

The polarity of both the hydroxyl and nitrile groups can make the purification of β-hydroxy nitriles challenging.

-

Problem: The product may co-elute with starting materials or byproducts on silica gel, or it may streak on the column, leading to poor separation and low recovery.

-

Solutions:

-

Column Chromatography Optimization:

-

Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

-

Silica Gel Deactivation: The acidic nature of silica gel can sometimes promote dehydration. Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base, like triethylamine, mixed into the eluent.

-

-

Alternative Purification Methods:

-

Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/hexane.

-

Acid-Base Extraction: A careful aqueous work-up can help remove some impurities. Ensure the final organic extract is thoroughly dried before concentrating, as residual water can complicate subsequent steps.[6]

-

-

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this synthesis? A1: Yields can vary significantly based on the reaction conditions and the purity of the starting materials. With optimized conditions, including the use of a strong base like LDA and strict anhydrous techniques, yields in the range of 60-80% can be expected. However, without careful control, yields can be much lower.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 3:1 hexane:ethyl acetate) to separate the starting aldehyde from the more polar β-hydroxy nitrile product. The starting aldehyde should be less polar (higher Rf value) than the product.

Q3: What are the expected spectroscopic signatures for 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile? A3: While specific data for this exact compound is not readily available in the literature, we can predict the key signals based on its structure:

-

¹H NMR: Expect signals for the aromatic protons, the three methoxy groups (as singlets), a multiplet for the benzylic proton (CH-OH), and a multiplet for the methylene protons (CH₂-CN). The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: Expect signals for the aromatic carbons, the three methoxy carbons, the benzylic carbon bearing the hydroxyl group, the methylene carbon, and the nitrile carbon.

-

IR Spectroscopy: Look for a broad absorption band around 3400 cm⁻¹ for the O-H stretch, a sharp peak around 2250 cm⁻¹ for the C≡N stretch, and C-O stretching bands in the 1200-1000 cm⁻¹ region.

Q4: Is it possible to use a milder base for this reaction? A4: While very strong bases like LDA are most effective, some success may be achieved with other systems. For instance, using a phase-transfer catalyst with a solid base like potassium hydroxide in a non-polar solvent might facilitate the reaction, though yields may be lower.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile using LDA

Materials and Reagents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetonitrile

-

2,3,4-Trimethoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 30 minutes.

-

Acetonitrile Deprotonation: Add anhydrous acetonitrile (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature.

-

Aldol Addition: Dissolve 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for 2-3 hours at -78 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizing the Process

Reaction Pathway

Caption: The reaction pathway for the synthesis.

Troubleshooting Workflow

Caption: A workflow for troubleshooting common issues.

References

-

Downey, W. D. (2020). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. University of Richmond Scholarship Repository. [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley-Interscience.

-

Truman ChemLab. (2012). Solvent-Free Aldol Condensation. [Link]

- Sharpless, K. B., & Publications, A. C. S. (2001). Modern Aldol Reactions.

-

Wikipedia contributors. (2024). Aldol reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

NIST. (n.d.). Propanenitrile, 3-hydroxy-. In NIST Chemistry WebBook. [Link]

-

Askin, D. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. [Link]

- S. Saito, et al. (2002). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide.

-

ResearchGate. (n.d.). Aldol reaction between acetone and benzaldehyde (15a) and recycling studies. [Link]

- RSC Publishing. (n.d.). Impact of Mono- and Disubstitution on the Colorimetric Dynamic Covalent Switching Chalcone/Flavanone Scaffold.

-

SciSpace. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

-

Fiveable. (2025). Dehydration of Aldol Products: Synthesis of Enones. [Link]

-

ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [Link]

-

Thompson/BrooksCole. (2004). Solventless Aldol Condensation. [Link]

- Google Patents. (2003).

-

Grokipedia. (n.d.). Aldol reaction. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

Chemistry Steps. (2024). Reactions of Nitriles. [Link]

-

OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the synthesis and purification of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile .

Synthesizing this β -hydroxy nitrile via the aldol-type addition of an acetonitrile anion to 2,3,4-trimethoxybenzaldehyde is a fundamental carbon-carbon bond-forming reaction. However, the electron-rich nature of the trimethoxy-substituted aromatic ring makes the benzylic hydroxyl group highly susceptible to elimination. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity.

Part 1: Reaction Pathway & Impurity Profiling

Before purifying, it is critical to understand why specific impurities form. The diagram below illustrates the mechanistic divergence between the desired aldol addition and the primary side-reactions.

Mechanistic pathway of beta-hydroxy nitrile synthesis and common side-reactions.

Quantitative Impurity Data

Use the following physical and spectroscopic properties to identify components in your crude mixture prior to separation.

| Compound | Role | TLC Rf (Hexanes:EtOAc 2:1) | Key 1H NMR Diagnostic Peaks (CDCl3) | Solubility Profile |

| 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile | Target Product | 0.25 - 0.35 | ~4.9 ppm (m, 1H, CH -OH), ~2.7 ppm (d, 2H, CH 2CN) | Soluble in EtOAc, DCM; Insoluble in Hexanes |

| 3-(2,3,4-Trimethoxyphenyl)acrylonitrile | Dehydration Impurity | 0.55 - 0.65 | ~7.4 ppm, ~5.8 ppm (d, J=16 Hz, trans-alkene) | Soluble in Hexanes, EtOAc, DCM |

| 2,3,4-Trimethoxybenzaldehyde | Unreacted Starting Material | 0.65 - 0.75 | 10.3 ppm (s, 1H, CH O), 3.9 ppm (s, 9H, OCH 3) | Soluble in Hexanes, EtOAc, DCM |

| Acetonitrile Oligomers | Self-Condensation Impurity | 0.00 - 0.10 | Broad peaks ~5.0-6.0 ppm (NH /NH 2) | Soluble in Water, Methanol; Insoluble in Hexanes |

Part 2: Diagnostic FAQs (Troubleshooting)

Q1: My crude NMR shows unexpected doublets in the 5.8–7.5 ppm range. What is this, and why did it form? Scientist's Insight: This indicates the presence of the dehydration byproduct, 3-(2,3,4-trimethoxyphenyl)acrylonitrile. The α -protons of your newly formed β -hydroxy nitrile are highly acidic due to the adjacent electron-withdrawing cyano group. If the reaction mixture warms above -78 °C prior to quenching, the alkoxide intermediate undergoes an E1cB elimination to form the thermodynamically stable conjugated alkene 1. Furthermore, the three electron-donating methoxy groups on the aromatic ring stabilize benzylic carbocation character, making this specific molecule exceptionally prone to dehydration. Resolution: Ensure strict temperature control (-78 °C) during the addition of the aldehyde and quench the reaction cold using a mild buffer (saturated aqueous NH4Cl).

Q2: I am seeing a large amount of unreacted 2,3,4-trimethoxybenzaldehyde. How do I separate it from my product? Scientist's Insight: Unreacted aldehyde typically results from adventitious moisture neutralizing the lithiated acetonitrile, or insufficient equivalents of the nucleophile. Because the aldehyde lacks the hydrogen-bonding hydroxyl group present in your target molecule, it is significantly less polar. Resolution: This is easily resolved via normal-phase silica gel chromatography. The aldehyde will elute much earlier than the β -hydroxy nitrile when using a Hexanes/Ethyl Acetate gradient 2.

Q3: My crude mixture is dark orange and contains baseline impurities on TLC. What happened? Scientist's Insight: Acetonitrile can undergo base-catalyzed self-condensation (forming 3-aminocrotononitrile and higher oligomers) if the electrophile is not added quickly enough. Resolution: These oligomers are highly polar and often water-soluble. A thorough liquid-liquid extraction (Protocol A) will remove the majority of these baseline impurities before chromatography.

Part 3: Step-by-Step Purification Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a built-in analytical check to confirm success before proceeding to the next phase.

Self-validating purification workflow for isolating the target beta-hydroxy nitrile.

Protocol A: Reaction Quench and Liquid-Liquid Extraction

Objective: Terminate the reaction without inducing dehydration and remove inorganic lithium salts and polar acetonitrile oligomers.

-

Cold Quench: While maintaining the reaction at -78 °C, rapidly add 2 volumes of saturated aqueous NH4Cl.

-

Causality: NH4Cl provides a mildly acidic proton source (pH ~6) that protonates the lithium alkoxide without providing enough hydronium to catalyze an acid-mediated dehydration 3.

-

-

Phase Separation: Allow the mixture to warm to room temperature naturally. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL per gram of theoretical yield).

-

Validation Check: Spot the remaining aqueous layer on a TLC plate and stain with KMnO4. If the spot remains entirely at the baseline, the polar oligomers have been successfully partitioned away from your product.

-

Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous Na2SO4. Filter and concentrate in vacuo at a water bath temperature strictly below 35 °C to prevent thermal degradation.

Protocol B: Normal-Phase Silica Gel Flash Chromatography

Objective: Isolate 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile from non-polar impurities (unreacted aldehyde and alkene).

-

Column Preparation: Pack a silica gel column using a 15:1 mass ratio of silica to crude oil, equilibrated in 90:10 Hexanes:Ethyl Acetate.

-

Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and load it onto the column.

-

Causality: DCM is polar enough to dissolve the crude mixture completely but does not severely disrupt the hexanes-based solvent system, preventing band-broadening.

-

-

Elution Gradient:

-

Isocratic hold (90:10 Hexanes:EtOAc): Run 3 column volumes to elute unreacted 2,3,4-trimethoxybenzaldehyde and the dehydration byproduct.

-

Gradient ramp (to 60:40 Hexanes:EtOAc): Gradually increase polarity to elute the target β -hydroxy nitrile.

-

-

Validation Check: Analyze fractions via TLC (Hexanes:EtOAc 2:1). The target compound (Rf ~0.3) will stain strongly black/blue with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) due to the oxidizable benzylic hydroxyl group, whereas the alkene impurity will stain poorly with PMA but strongly with KMnO4.

References

-

Aldol Addition and Condensation Reactions Source: Master Organic Chemistry URL:[Link]

-

Synthesis of β -Hydroxy Nitriles via Indium-Induced Coupling of Bromoacetonitrile with Carbonyl Compounds Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

-

Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases Source: ACS Catalysis URL:[Link]

Sources

preventing degradation of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile during long-term storage

Welcome to the technical support center for 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during storage and handling.

Understanding the Molecule: A Foundation for Stability

3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is a molecule possessing three key functional groups that dictate its stability: a hydroxyl group (-OH), a nitrile group (-C≡N), and a trimethoxyphenyl ring. Each of these moieties presents potential vulnerabilities to degradation if not stored under optimal conditions.

-

Hydroxyl Group: The tertiary benzylic alcohol is susceptible to oxidation and elimination reactions, especially when exposed to heat, light, or acidic/basic conditions.

-

Nitrile Group: Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids.[1][2] This process is often catalyzed by acidic or basic conditions.

-

Trimethoxyphenyl Ring: The electron-rich aromatic ring can be sensitive to strong oxidizing agents and photodegradation.

Understanding these potential degradation pathways is the first step toward preventing them.

Long-Term Storage Protocols

To ensure the stability of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile, we recommend the following storage conditions. These are based on best practices for the storage of related chemical classes, including nitrile-containing compounds and phenolic compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Minimizes the rate of all potential chemical degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation of the hydroxyl group and the electron-rich aromatic ring. |

| Light | Amber vial or stored in the dark | Prevents photodegradation of the aromatic ring system. |

| Container | Tightly sealed, high-quality glass vial | Prevents exposure to moisture and atmospheric oxygen. |

| Form | Solid (lyophilized powder if possible) | Storage in solution, especially aqueous solutions, can accelerate hydrolysis of the nitrile group. |

Experimental Protocol: Preparing for Long-Term Storage

-

Aliquot: If you have a large batch of the compound, aliquot it into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and exposure to the atmosphere for the bulk of the material.

-

Inert Gas Purge: Before sealing, gently flush the vial with an inert gas like argon or nitrogen for 1-2 minutes to displace any oxygen.

-

Sealing: Use high-quality, airtight caps with a chemically resistant liner (e.g., PTFE).

-

Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any other relevant information.

-

Storage: Place the sealed vials in a freezer at -20°C or colder, protected from light.

Troubleshooting Guide

This section addresses common issues that may arise during the long-term storage of 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile.

Q1: I've noticed a yellowing of my solid compound over time. What could be the cause?

A1: Yellowing of the compound is a common indicator of degradation, likely due to oxidation or photodegradation of the trimethoxyphenyl ring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound discoloration.

Q2: My analytical results (e.g., HPLC, NMR) show a new, more polar impurity. What is the likely cause?

A2: The appearance of a more polar impurity strongly suggests hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polar impurity detection.

Q3: I am seeing a decrease in the potency or activity of my compound in biological assays.

A3: A decrease in potency is a direct consequence of a lower concentration of the active parent compound, indicating degradation. This could be due to any of the previously mentioned pathways (oxidation, hydrolysis, photodegradation).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Analytical Methods for Stability Assessment

Regularly assessing the stability of your stored compound is crucial. We recommend the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for routine purity checks. A stability-indicating method should be developed that can separate the parent compound from potential degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in the definitive identification of degradation products.

Frequently Asked Questions (FAQs)

Q: Can I store 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile at 4°C?

A: While short-term storage (a few days to a week) at 4°C may be acceptable, for long-term stability, -20°C or lower is strongly recommended to significantly slow down potential degradation reactions.

Q: Is it better to store the compound as a solid or in solution?

A: For long-term storage, it is always preferable to store the compound as a solid. Storing it in solution, particularly in protic solvents like methanol or water, increases the risk of hydrolysis of the nitrile group.

Q: How many freeze-thaw cycles are acceptable?

A: To maintain the highest integrity of the compound, it is best to minimize freeze-thaw cycles. This is why we recommend aliquoting the compound into single-use vials upon receipt.

Q: What should I do if I suspect my compound has degraded?

A: If you suspect degradation, we advise you to perform a thorough analytical assessment using techniques like HPLC and LC-MS to confirm the purity and identify any impurities. Depending on the extent of degradation and the nature of the impurities, you may need to repurify the compound or discard the affected batch.

References

-

Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). Chemistry of Nitriles. Retrieved from [Link]

Sources

Analytical Method Validation for 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex, highly functionalized intermediates, the analytical strategies used to release these compounds must evolve. 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile is a critical chiral intermediate characterized by an electron-rich aromatic ring, a hydrogen-bonding benzylic hydroxyl group, and a highly polar nitrile moiety.

Validating a purity method for this compound requires more than just achieving a baseline separation; it demands a stability-indicating, self-validating system capable of resolving both structurally similar chemical impurities (such as unreacted aldehydes or dehydrated acrylonitrile derivatives) and enantiomeric impurities.

This guide objectively compares three chromatographic platforms—RP-HPLC , UHPLC , and SFC —providing experimental data, mechanistic causality, and step-by-step validation protocols aligned with[1].

Physicochemical Profiling & Separation Strategy

To design a robust analytical method, we must first deconstruct the analyte's physicochemical properties to understand the causality behind our chromatographic choices.

-

The Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor/acceptor. In silica-based columns, this can interact with residual silanols, causing peak tailing. Causality: We must use end-capped stationary phases or acidic mobile phase modifiers (e.g., 0.1% TFA) to suppress secondary interactions.

-

The Nitrile Group (-C≡N): Imparts strong dipole-dipole interactions, making the molecule relatively polar.

-

The Chiral Center (C3): The benzylic carbon is stereogenic. Because enantiomers have identical scalar physicochemical properties, standard reversed-phase methods cannot resolve them. Causality: If enantiomeric excess (ee) is a critical quality attribute, an orthogonal technique using a chiral stationary phase is mandatory[].

Figure 1: Chromatographic separation mechanisms for purity testing of the intermediate.

Platform Comparison: HPLC vs. UHPLC vs. SFC

When establishing a control strategy, selecting the right platform dictates the method's lifecycle efficiency.

Reversed-Phase HPLC (The Baseline Standard)

Traditional HPLC utilizes 3–5 µm particle columns. While it offers excellent versatility and is universally available in QC labs, the larger particle size results in higher eddy diffusion (the A -term in the van Deemter equation). This limits the flow rate and extends run times, often requiring >20 minutes to fully resolve the polar intermediate from its lipophilic degradation products[3].

UHPLC (The High-Throughput Innovator)

By utilizing sub-2 µm particles and operating at pressures up to 15,000 psi, UHPLC minimizes longitudinal diffusion and mass transfer resistance. Causality: The smaller particles provide sharper, highly efficient peaks, allowing us to resolve closely eluting regioisomers in a fraction of the time[4]. UHPLC is the optimal choice for routine chemical purity and high-throughput release testing.

Supercritical Fluid Chromatography (SFC)

SFC replaces the aqueous/organic mobile phase with supercritical carbon dioxide ( scCO2 ) and an organic co-solvent (e.g., Methanol). scCO2 possesses gas-like diffusivity and liquid-like density. Causality: This unique fluid dynamic allows for rapid mass transfer, making SFC the undisputed champion for chiral separations. When paired with an amylose-based chiral stationary phase, SFC can determine the enantiomeric purity of the intermediate in under 5 minutes, a task that normal-phase HPLC struggles to do efficiently[5][6].

Experimental Performance Data

Table 1: Comparative Performance Metrics for 3-Hydroxy-3-(2,3,4-trimethoxyphenyl)propanenitrile Purity Testing.

| Metric | RP-HPLC (C18, 5µm) | UHPLC (C18, 1.7µm) | SFC (Chiral Amylose, 3µm) |

| Primary Application | Chemical Purity | High-Throughput Chemical Purity | Enantiomeric Purity |

| Run Time | 22.0 min | 4.5 min | 3.8 min |

| Resolution ( Rs ) * | 2.4 | 4.1 | 3.5 (Enantiomers) |

| LOD / LOQ | 0.05% / 0.15% | 0.01% / 0.03% | 0.02% / 0.05% |

| Solvent Consumption | ~22 mL per run | ~2 mL per run | ~4 mL (mostly CO2 ) per run |

| Environmental Impact | High (Acetonitrile waste) | Low (Reduced volume) | Very Low (Green Chemistry) |

*Resolution measured against the nearest eluting critical pair (e.g., 3-(2,3,4-trimethoxyphenyl)acrylonitrile for HPLC/UHPLC, and the opposite enantiomer for SFC).

Self-Validating Experimental Protocols

According to the[7], an analytical procedure must be demonstrated to be fit for its intended purpose. The following protocols are designed as self-validating systems; each step contains a strict acceptance criterion that acts as a quality gate before proceeding to the next phase.

Figure 2: Analytical method validation workflow based on ICH Q2(R2) guidelines.

Protocol A: Specificity via Forced Degradation (UHPLC)

Objective: Prove the method is stability-indicating by ensuring the active pharmaceutical intermediate (API) peak is not masked by degradation products[8]. Causality: Subjecting the compound to extreme stress forces the generation of potential future degradants (e.g., dehydration of the hydroxyl group to form an alkene). If the method can resolve these, it is robust for long-term stability testing.

-

Preparation: Prepare a 1.0 mg/mL solution of the intermediate in sample diluent (Water:Acetonitrile, 50:50).

-

Stress Conditions: Aliquot the solution into four separate vials:

-

Control: Untreated.

-

Acidic: Add 1.0 M HCl to achieve pH 2.

-

Basic: Add 1.0 M NaOH to achieve pH 12.

-

Oxidative: Add 3% H2O2 .

-

-

Incubation: Expose all vials to 60°C for 24 hours. Expose a separate control vial to UV/Vis light (1.2 million lux hours).

-

Neutralization & Injection: Neutralize the acidic and basic samples. Inject 1 µL of each into the UHPLC system (PDA detector set to 210-400 nm).

-

Self-Validation Gate: The method passes Specificity only if the Peak Purity Angle is less than the Peak Purity Threshold for the main peak, and the resolution ( Rs ) between the main peak and the nearest degradant is ≥2.0 .

Protocol B: Linearity and Range (UHPLC)